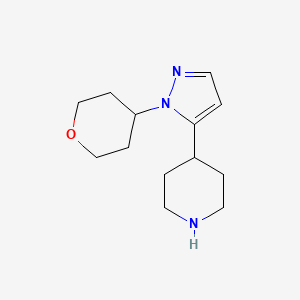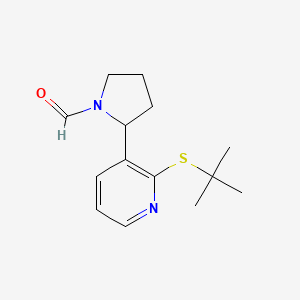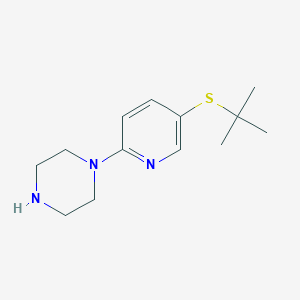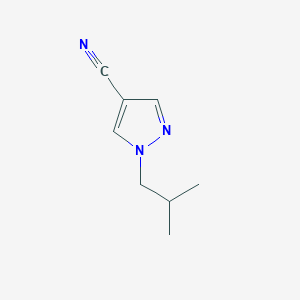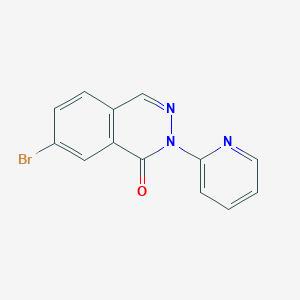
2-Ethynyl-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynyl-3-nitropyridine is an organic compound with the molecular formula C7H4N2O2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which upon further reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water yields 3-nitropyridine . The ethynyl group can then be introduced via a Sonogashira coupling reaction, where 3-nitropyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-3-nitropyridine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 2-Ethynyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-acetyl-3-nitropyridine.
Reduction: Formation of 2-ethynyl-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学研究应用
2-Ethynyl-3-nitropyridine has diverse applications in scientific research:
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
作用机制
The mechanism of action of 2-Ethynyl-3-nitropyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in enzymes or receptors, modulating their activity .
相似化合物的比较
- 2-Ethynyl-5-nitropyridine
- 3-Ethynyl-2-nitropyridine
- 2-Cyano-3-nitropyridine
Comparison: 2-Ethynyl-3-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
属性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC 名称 |
2-ethynyl-3-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H |
InChI 键 |
GFYMLVNPIRJVIR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=CC=N1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



